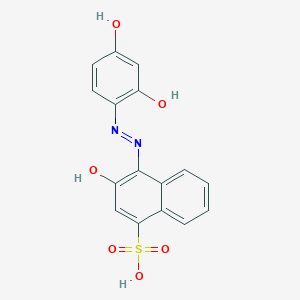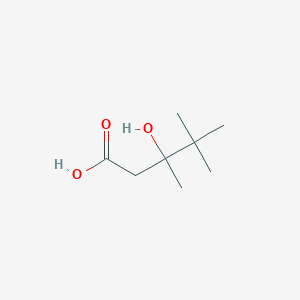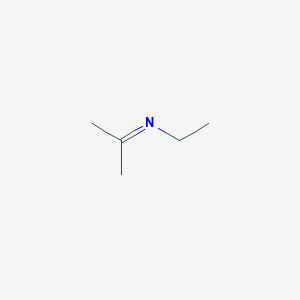
2-(2H-tetrazol-5-yl)pyrazine
Vue d'ensemble
Description
“2-(2H-tetrazol-5-yl)pyrazine” is a nitrogen-rich compound . It is related to the tetrazole family, which is known for its high nitrogen content and energy density . The compound is also related to pyrazine derivatives .
Synthesis Analysis
The synthesis of nitrogen-rich energetic materials like “2-(2H-tetrazol-5-yl)pyrazine” has gained much attention due to their remarkable properties . The incorporation of diverse explosophoric groups or substituents into the tetrazole skeleton is beneficial to obtain high-nitrogen energetic materials having excellent energetic performance and suitable sensitivity .
Chemical Reactions Analysis
Energetic materials (EMs) like “2-(2H-tetrazol-5-yl)pyrazine” are substances whose chemical reactions are accompanied by energy liberation . The strong and short nitrogen–nitrogen triple bond involved is a powerful energetic driving force for the generation of nitrogen molecules .
Physical And Chemical Properties Analysis
“2-(2H-tetrazol-5-yl)pyrazine” is a nitrogen-rich compound . Nitrogen-rich energetic materials like this have gained much attention because of their remarkable properties including large nitrogen content and energy density, good thermal stability, low sensitivity, good energetic performance, and environmental friendliness .
Applications De Recherche Scientifique
Photophysical and Electrochemical Properties
- Color Tuning in Iridium Complexes : 2-(2H-tetrazol-5-yl)pyrazine, as a ligand in iridium complexes, significantly influences their photophysical properties. Such complexes exhibit a wide span of redox and emission properties. The emission of these complexes changes depending on the ancillary tetrazolate ligand used, demonstrating potential in organic light-emitting devices and as markers for biological labeling (Stagni et al., 2008).
Hydrogen-Bonded Crystal Engineering
- Supramolecular Structures : 2-(2H-tetrazol-5-yl)pyrazine contributes to the formation of complex hydrogen-bonded structures, like a 3-D ths net, in its hydrated form. This showcases its potential in hydrogen-bonded crystal engineering, as seen in its role in forming strong hydrogen-bonded motifs (Li et al., 2007).
Luminescence and Chemical Reactivity
- Polypyridyl Ruthenium(II) Complexes : The inclusion of 2-(2H-tetrazol-5-yl)pyrazine in polypyridyl Ruthenium(II) complexes affects their chemical and photophysical characteristics. Its presence leads to varying luminescent properties, suggesting applications in light-emitting and electronic devices (Stagni et al., 2007).
Synthesis of N-Rich Heterocycles
- Catalyst-Free Synthesis : 2-(2H-tetrazol-5-yl)pyrazine is a key component in the catalyst-free synthesis of N-rich heterocycles. This process yields a variety of pyrazine and di-pyrazine compounds efficiently, indicating its importance in organic synthesis (Tisseh et al., 2012).
Coordination Chemistry and Luminescence
- Complex Formation with Metal Ions : 2-(2H-tetrazol-5-yl)pyrazine forms various coordination architectures with group IIB metal ions. The nature of metal ions and reaction conditions greatly influence the resulting structures, which have potential in luminescent applications (Tao et al., 2010).
Energetic Materials Synthesis
- High-Nitrogen-Content Energetic Compounds : The compound is integral in creating energetic materials with high nitrogen content. These materials demonstrate high thermal stability and potential for use in gas-generating compositions and other energetic applications (Witkowski et al., 2018).
Photovoltaic Device Applications
- Thieno[3,4-b]pyrazine-Based Copolymers : It's also utilized in synthesizing thieno[3,4-b]pyrazine-based monomers for copolymers. These copolymers exhibit unique optical properties and electrochemical behavior, suggesting their utility in photovoltaic devices (Zhou et al., 2010).
Orientations Futures
The development of nitrogen-rich energetic materials based on the tetrazole skeleton, like “2-(2H-tetrazol-5-yl)pyrazine”, is a promising area of research . These materials may be employed as green alternatives to traditional explosives and low-erosion, environmentally benign high-nitrogen ingredients for gun-propellants .
Propriétés
IUPAC Name |
2-(2H-tetrazol-5-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N6/c1-2-7-4(3-6-1)5-8-10-11-9-5/h1-3H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCLDPWLTMYUOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2H-tetrazol-5-yl)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



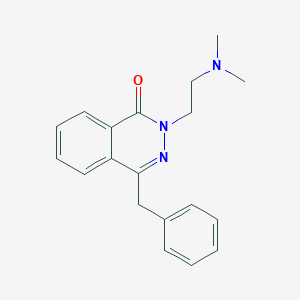
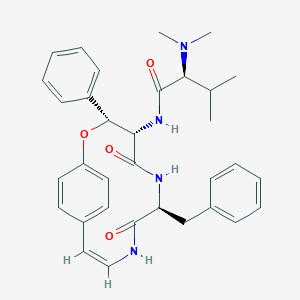
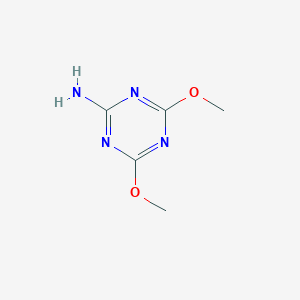
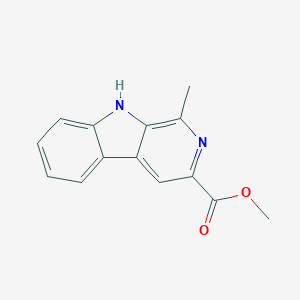
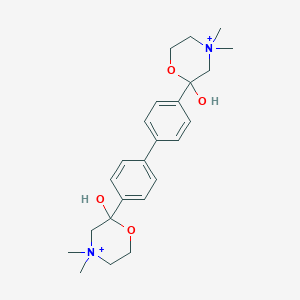
![[(1R,9R,10R)-4-Methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl methanesulfonate](/img/structure/B97420.png)


![[(4Bs,8aS)-2,4b,8,8-tetramethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B97433.png)
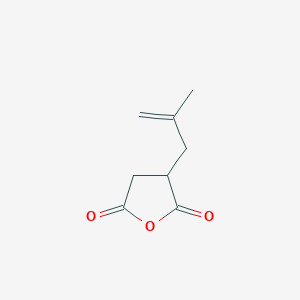
![Silane, bicyclo[2.2.1]hept-2-yldichloromethyl-](/img/structure/B97435.png)
